molecular formula C22H26N4O2S B2844569 3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one CAS No. 1021217-23-1

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

Cat. No. B2844569
CAS RN: 1021217-23-1
M. Wt: 410.54
InChI Key: GSQQHDGPNZIURK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one is a useful research compound. Its molecular formula is C22H26N4O2S and its molecular weight is 410.54. The purity is usually 95%.
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Scientific Research Applications

Antidepressant Potential

The compound, also known as QCF-3, has been studied for its potential as an antidepressant. It is a novel 5-HT3 receptor antagonist and has shown antidepressant-like effects in rodent behavioral models of depression .

Interaction with Other Antidepressants

QCF-3 has been found to enhance the antidepressant action of fluoxetine and bupropion in forced swim test (FST) and tail suspension test (TST), respectively .

Potential in Treating Hypothermia

QCF-3 has been shown to reverse reserpine-induced hypothermia in rats, suggesting potential therapeutic applications in conditions associated with hypothermia .

Use in Synthesis of Other Compounds

The compound can be used in the synthesis of other compounds. For example, it has been used in the synthesis of 2-(4-Benzyl-1-piperazinyl)-1-phenylethanone hydrobromide .

Antimicrobial Activity

Some derivatives of the compound have shown significant antibacterial and antifungal activity .

Anti-inflammatory and Analgesic Activity

Some dihydrochlorides of the resulting compounds from the synthesis involving this compound have been found to have anti-inflammatory, analgesic, and peripheral n-cholinolytic activity .

Antipyretic Activity

The dihydrochlorides of the resulting compounds from the synthesis involving this compound have also been studied for their antipyretic activity .

Molecular Docking Studies

The compound can be used in molecular docking studies to predict the preferred binding orientations of small molecules of drug candidates to their protein targets .

properties

IUPAC Name

12-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-10-thia-1,8-diazatricyclo[7.3.0.03,7]dodeca-3(7),8-dien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O2S/c27-20(25-11-9-24(10-12-25)14-16-5-2-1-3-6-16)13-17-15-29-22-23-19-8-4-7-18(19)21(28)26(17)22/h1-3,5-6,17H,4,7-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQQHDGPNZIURK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3N(C2=O)C(CS3)CC(=O)N4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one

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